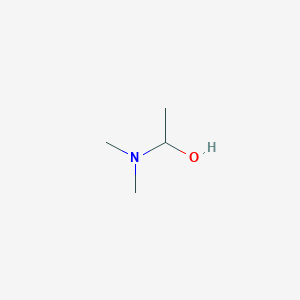

Dimethylamino-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

1-(dimethylamino)ethanol |

InChI |

InChI=1S/C4H11NO/c1-4(6)5(2)3/h4,6H,1-3H3 |

InChI Key |

MDLKWDQMIZRIBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Dimethylaminoethanol (DMAE) for Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethanol (B1669961) (DMAE), also known as deanol, is a tertiary amine and primary alcohol that serves as a versatile ingredient in pharmaceutical and cosmetic formulations.[1][2] Its utility stems from its unique physicochemical properties, which allow it to function as a pH modifier, stabilizer, and penetration enhancer.[3][4] Notably, in dermatological applications, DMAE is recognized for its skin-firming and anti-aging effects.[5][6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of DMAE relevant to formulation development, complete with detailed experimental protocols and visual representations of its chemical structure, experimental workflows, and proposed mechanisms of action.

Physicochemical Properties of Dimethylaminoethanol

A thorough understanding of the physicochemical properties of an active ingredient is fundamental to successful formulation development. The key properties of DMAE are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C4H11NO | [2][8] |

| Molecular Weight | 89.14 g/mol | [2][8] |

| Appearance | Colorless to pale yellow liquid | [3][9] |

| Odor | Amine-like, fishy | [8][9] |

| Boiling Point | 134-136 °C | [8] |

| Melting Point | -59 to -70 °C | [8] |

| Density | 0.886 - 0.890 g/mL at 20-25 °C | [8] |

| Refractive Index | ~1.4294 at 20 °C | [8] |

Acidity and Lipophilicity

| Property | Value | Reference(s) |

| pKa | 9.23 - 9.3 | [8][10] |

| logP (Octanol/Water) | -0.25 to -0.4 | [2][8] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Miscible in all proportions | [3] |

| Alcohols | Miscible | [3] |

| Ether | Miscible | [3] |

| Aromatic Solvents | Miscible | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of DMAE are provided below. These protocols are based on standard pharmaceutical testing procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of DMAE can be accurately determined using potentiometric titration, a method that involves monitoring pH changes in a solution upon the addition of a titrant.[11][12][13]

Materials and Equipment:

-

Dimethylaminoethanol (DMAE)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (e.g., Milli-Q)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe

Procedure:

-

Solution Preparation:

-

Prepare a 0.01 M solution of DMAE in high-purity water.

-

To maintain a constant ionic strength, add KCl to the DMAE solution to a final concentration of 0.15 M.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Place a known volume (e.g., 50 mL) of the DMAE solution into a titration vessel.

-

Immerse the pH electrode and temperature probe into the solution.

-

Gently stir the solution throughout the experiment.

-

-

Titration Process:

-

Titrate the DMAE solution with the standardized 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified from the first derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Replicates:

-

Perform the titration in triplicate to ensure the reproducibility of the results.[11]

-

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution characteristics. The shake-flask method is the traditional and most reliable technique for its determination.[10][14][15][16][17]

Materials and Equipment:

-

Dimethylaminoethanol (DMAE)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Phase Saturation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

-

Partitioning:

-

Accurately weigh a small amount of DMAE and dissolve it in either the aqueous or the n-octanol phase.

-

Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or centrifuge tube. The volume ratio can be adjusted depending on the expected logP.

-

Add the DMAE solution to the biphasic system.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of DMAE in each phase using a validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of DMAE in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

-

Replicates:

-

Conduct the experiment in triplicate to ensure accuracy.

-

Determination of Solubility

The solubility of DMAE in various solvents is a critical parameter for formulation design. A common method for determining thermodynamic solubility is the equilibrium shake-flask method.[18][19][20][21]

Materials and Equipment:

-

Dimethylaminoethanol (DMAE)

-

A range of relevant solvents (e.g., water, ethanol, propylene (B89431) glycol, isopropyl myristate)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Sample Preparation:

-

Add an excess amount of DMAE to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent if necessary.

-

Determine the concentration of DMAE in the filtrate using a validated analytical method.

-

-

Reporting:

-

Express the solubility as the concentration of DMAE in the saturated solution (e.g., in mg/mL or g/100g ).

-

-

Replicates:

-

Perform the solubility determination in triplicate for each solvent.

-

Visualizations

Chemical Structure of Dimethylaminoethanol

Caption: Chemical structure of Dimethylaminoethanol (DMAE).

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Proposed Mechanism of Action of DMAE in Skin

References

- 1. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMAE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. sbnails.com [sbnails.com]

- 7. revivalabs.com [revivalabs.com]

- 8. Dimethylethanolamine - Wikipedia [en.wikipedia.org]

- 9. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Measurement and correlation of the solubility of DMAP in seven pure solvents [journal.buct.edu.cn]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

The Role of Dimethylaminoethanol (DMAE) as a Precursor in Acetylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylaminoethanol (B1669961) (DMAE), a naturally occurring compound found in high concentrations in certain fish, has long been investigated for its potential role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh).[1] Acetylcholine is a critical signaling molecule in the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as memory, learning, and attention.[2] This technical guide provides an in-depth analysis of the current understanding of DMAE's mechanism of action in acetylcholine synthesis, supported by a review of preclinical and clinical evidence. It details the experimental protocols used to evaluate its efficacy and presents quantitative data from key studies. The guide also addresses the existing controversies and differing hypotheses surrounding the precise biochemical pathways through which DMAE exerts its effects on the cholinergic system.

Mechanism of Action: A Complex and Debated Pathway

The exact mechanism by which DMAE influences acetylcholine levels in the brain remains a subject of scientific debate. Several pathways have been proposed, with evidence supporting and contradicting each theory. This section will delineate the primary hypotheses.

The Direct Precursor Hypothesis

The most widely cited hypothesis posits that DMAE acts as a direct precursor to choline (B1196258), which is then acetylated to form acetylcholine.[3][4][5] This theory suggests that DMAE can cross the blood-brain barrier, where it is methylated to yield choline.[6] This newly synthesized choline would then be available for the enzyme choline acetyltransferase (ChAT) to produce acetylcholine.[5]

The Choline Metabolism Inhibition Hypothesis

Conversely, a compelling body of evidence suggests that DMAE is not a direct precursor to acetylcholine.[7][8] This alternative hypothesis proposes that DMAE increases brain choline levels by inhibiting choline metabolism in peripheral tissues.[7] By reducing the uptake and utilization of choline in other parts of the body, DMAE may lead to elevated plasma choline concentrations, thereby increasing the availability of choline for transport into the brain.[8]

The Phospholipid Pathway Hypothesis

A third proposed mechanism involves the incorporation of DMAE into neuronal cell membranes.[9] In this pathway, DMAE is first converted to phosphatidyldimethylaminoethanol (PDME) within the phospholipid bilayer. Subsequently, PDME is methylated to form phosphatidylcholine, a key component of cell membranes and a source of choline for acetylcholine synthesis.[9]

It is important to note that a 2019 study in rats and mice found no evidence to support the claims that DMAE is converted to choline in vivo or that it alters choline uptake and distribution.[10][11] This highlights the ongoing uncertainty and the need for further research to elucidate the precise molecular interactions of DMAE within the central nervous system.

dot code block:

Caption: Proposed Mechanisms of DMAE Action

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the effects of DMAE on acetylcholine levels and cognitive function.

Table 1: Effects of DMAE on Acetylcholine and Choline Levels in Rats

| Study | Compound | Dosage (Oral) | Brain Region | % Change in Acetylcholine | % Change in Choline |

| Blin et al., 2009[12] | DMAE p-Glu | 10 mg/kg | Medial Prefrontal Cortex | -20% | Significant Increase |

| Blin et al., 2009[12] | DMAE p-Glu | 40 mg/kg | Medial Prefrontal Cortex | No Change | Significant Increase |

| Blin et al., 2009[12] | DMAE p-Glu | 160 mg/kg | Medial Prefrontal Cortex | No Change | Significant Increase |

| Blin et al., 2009[12] | DMAE p-Glu | 640 mg/kg | Medial Prefrontal Cortex | +68% | Significant Increase |

| Blin et al., 2009[12] | DMAE p-Glu | 1280 mg/kg | Medial Prefrontal Cortex | +91% | Significant Increase |

Table 2: Effects of DMAE on Cognitive Performance

| Study | Population | Compound | Dosage | Test | Outcome |

| Blin et al., 2009[12] | Healthy Male Volunteers | DMAE p-Glu | 1,500 mg/day for 7 days | Buschke Selective Reminding Test (after scopolamine) | Significant positive effect on long-term memory retrieval |

| Blin et al., 2009[12] | Sprague-Dawley Rats | DMAE p-Glu | Not specified | Morris Water Maze | Improved performance in spatial memory |

| Blin et al., 2009[12] | Sprague-Dawley Rats | DMAE p-Glu | Not specified | Passive Avoidance | Reduced scopolamine-induced memory deficit |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

In Vivo Microdialysis for Acetylcholine and Choline Measurement

-

Objective: To measure extracellular levels of acetylcholine and choline in the brain of conscious, freely moving animals.

-

Animal Model: Male Sprague-Dawley rats.[12]

-

Surgical Procedure:

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[13]

-

The aCSF often contains a cholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the collected samples.[13]

-

Collect dialysate samples at regular intervals (e.g., every 5-20 minutes).[13]

-

-

Sample Analysis:

dot code block:

Caption: In Vivo Microdialysis Experimental Workflow

Morris Water Maze for Spatial Memory Assessment

-

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.[14][15]

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.[16][17]

-

Procedure:

-

Acquisition Phase: The animal is placed in the pool from various start locations and must learn the location of the submerged platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.[4][16]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds).[16]

-

-

Data Analysis: Key metrics include the time taken to find the platform (escape latency) during the acquisition phase, and the time spent in the target quadrant where the platform was previously located during the probe trial.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Brain Tissue Analysis

-

Objective: To quantify acetylcholine and choline levels in brain tissue samples.[18][19]

-

Procedure:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Extraction: Acetylcholine and choline are extracted from the homogenate using an ion-pair extraction method.[18]

-

Derivatization: The extracted compounds are chemically modified to make them volatile for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[18]

-

Discussion and Future Directions

The available evidence presents a nuanced and, at times, contradictory picture of DMAE's role in acetylcholine synthesis. While the study by Blin et al. (2009) provides compelling quantitative data showing a dose-dependent increase in acetylcholine levels in the rat prefrontal cortex, the underlying mechanism remains unclear.[12] The conflicting reports on whether DMAE is a direct precursor, an indirect modulator of choline metabolism, or acts through phospholipid pathways underscore the need for further investigation.

Future research should focus on:

-

Elucidating the primary mechanism of action: Utilizing advanced techniques such as in vivo isotopic labeling to trace the metabolic fate of DMAE and definitively determine if it is converted to choline in the brain.

-

Identifying specific transporters: Investigating the transporters responsible for DMAE's entry across the blood-brain barrier.

-

Conducting more extensive clinical trials: Larger, well-controlled human studies are needed to confirm the cognitive-enhancing effects of DMAE and to establish optimal dosing and long-term safety profiles.

Conclusion

Dimethylaminoethanol continues to be a compound of significant interest for its potential to modulate the cholinergic system. While preclinical and some clinical data suggest that DMAE can enhance acetylcholine levels and improve cognitive function, the scientific community has not yet reached a consensus on its precise mechanism of action. The conflicting hypotheses regarding its role as a direct precursor versus an indirect influencer of choline availability highlight the complexity of its pharmacology. For researchers and drug development professionals, DMAE represents a molecule with therapeutic potential that warrants further rigorous investigation to unlock its full clinical utility.

References

- 1. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 8. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 16. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous quantitation of arecoline, acetylcholine, and choline in tissue using gas chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic Profiling and Quantification of Neurotransmitters in Mouse Brain by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Free Radical Scavenging Activity of Dimethylaminoethanol (DMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethanol (B1669961) (DMAE), a naturally occurring compound found in high concentrations in certain fish, is also produced in small amounts in the human brain. It is a precursor to choline (B1196258) and has been investigated for various biological activities, including its potential as an antioxidant. This technical guide provides an in-depth overview of the in vitro free radical scavenging activity of DMAE, with a focus on quantitative data, detailed experimental protocols, and visual representations of the methodologies employed. The primary mechanism of DMAE's antioxidant effect appears to be the direct scavenging of free radicals.[1][2][3]

Quantitative Analysis of Free Radical Scavenging Activity

The in vitro antioxidant capacity of DMAE has been primarily evaluated against hydroxyl, ascorbyl, and lipid radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of DMAE for Radical Scavenging

The half-maximal inhibitory concentration (IC50) represents the concentration of DMAE required to scavenge 50% of the respective free radicals.

| Radical Species | IC50 (M) |

| Hydroxyl Radical (•OH) | 0.26 ± 0.07 |

| Ascorbyl Radical (A•) | 0.55 ± 0.06 |

| Lipid Radicals | 0.4 ± 0.2 |

Data sourced from Malanga et al. (2012).[3]

Table 2: Percentage Inhibition of Free Radicals by DMAE

This table presents the percentage of radical scavenging achieved at specific concentrations of DMAE.

| Radical Species | DMAE Concentration (M) | Percentage Inhibition (%) |

| Hydroxyl Radical (•OH) | 2 | 87 |

| Ascorbyl Radical (A•) | Not specified for max inhibition | 79 (at saturation) |

| Lipid Radicals | 1 | 44 |

Data sourced from Malanga et al. (2012).[1][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the free radical scavenging activity of DMAE.

Hydroxyl Radical (•OH) Scavenging Assay

This assay utilizes Electron Paramagnetic Resonance (EPR) spectroscopy to detect the scavenging of hydroxyl radicals by DMAE.

Materials:

-

Dimethylaminoethanol (DMAE)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

-

Rat liver microsomes

-

NADPH

-

Sodium azide (B81097) (NaN3)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Activated charcoal

-

EPR spectrometer

Procedure:

-

Purification of DMPO: To remove contaminants that could interfere with the EPR signal, a 1 mM DMPO solution in double-distilled water is mixed with activated charcoal (1.25 g per 10 ml), allowed to stand for 1 hour, and then filtered. This process is repeated twice.[1]

-

Reaction Mixture Preparation: The basic microsomal incubation system consists of 100 mM DMPO, rat liver microsomes (1 mg protein/ml), 0.5 mM sodium azide, 0.6 mM DTPA, and 50 mM potassium phosphate buffer (pH 7.4).[1]

-

Initiation of Reaction: The reaction is initiated by the addition of 0.5 mM NADPH.[1]

-

EPR Measurement: The reaction mixture is transferred to a Pasteur pipette for immediate observation in a Bruker ECS 106 EPR spectrometer at room temperature.[1]

-

Spectrometer Settings:

-

Microwave Power: 20 mW

-

Modulation Amplitude: 0.490 G

-

Time Constant: 655.36 ms

-

Field Scan: 100 G

-

Scan Time: 167.772 s

-

Modulation Frequency: 50 kHz[1]

-

Workflow Diagram:

Caption: Workflow for the in vitro hydroxyl radical scavenging assay using EPR.

Ascorbyl Radical (A•) Scavenging Assay

This assay assesses the ability of DMAE to scavenge the ascorbyl free radical, also measured by EPR spectroscopy.

Materials:

-

Dimethylaminoethanol (DMAE)

-

Ascorbic acid

-

Fe-EDTA complex

-

Dimethyl sulfoxide (B87167) (DMSO)

-

EPR spectrometer

Procedure:

-

Reaction Mixture Preparation: The reaction is carried out in a system containing ascorbic acid and a Fe-EDTA complex in the presence of DMSO.[1]

-

EPR Measurement: The spectra are immediately scanned after mixing the components.[1]

-

Spectrometer Settings:

-

Microwave Power: 10 mW

-

Modulation Amplitude: 1 G

-

Time Constant: 655 ms

-

Receiver Gain: 1 x 10^5

-

Microwave Frequency: 9.81 GHz

-

Scan Rate: 0.18 G/s[1]

-

Workflow Diagram:

Caption: Workflow for the in vitro ascorbyl radical scavenging assay using EPR.

Lipid Radical Scavenging Assay

This assay evaluates the inhibitory effect of DMAE on lipid peroxidation in rat liver microsomes, with radical formation detected by EPR.

Materials:

-

Dimethylaminoethanol (DMAE)

-

α-phenyl-tert-N-butyl-nitrone (PBN) as a spin trap

-

Rat liver microsomes

-

NADPH

-

Fe-EDTA complex

-

Potassium phosphate buffer (pH 7.4)

-

EPR spectrometer

Procedure:

-

Microsome Preparation: Rat liver microsomes are prepared and suspended in the reaction buffer.[1]

-

Reaction Mixture Preparation: The incubation mixture contains rat liver microsomes (1 mg protein/ml), PBN, and the Fe-EDTA catalyst in potassium phosphate buffer (pH 7.4).[1]

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of NADPH.[1]

-

EPR Measurement: EPR spectra are obtained at room temperature using a Bruker Espectrometer ECS 106.[3]

-

Spectrometer Settings:

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1.232 G

-

Time Constant: 81.92 ms

-

Receiver Gain: 2 x 10^5

-

Microwave Frequency: 9.75 GHz

-

Modulation Frequency: 50 kHz[3]

-

Workflow Diagram:

Caption: Workflow for the in vitro lipid radical scavenging assay using EPR.

Mechanism of Action

The available in vitro data strongly suggest that DMAE acts as a direct free radical scavenger.[1][2][3] Its ability to quench highly reactive species like the hydroxyl radical indicates a protective effect against oxidative damage. The studies to date have not elucidated a mechanism involving the modulation of intracellular antioxidant signaling pathways. Therefore, the primary antioxidant benefit of DMAE observed in these in vitro settings is attributed to its direct chemical interaction with free radicals.

Conclusion

Dimethylaminoethanol demonstrates significant in vitro free radical scavenging activity, particularly against hydroxyl radicals. The quantitative data, primarily obtained through EPR spectroscopy, provides a solid foundation for understanding its antioxidant potential. The detailed experimental protocols presented in this guide offer a basis for the replication and further investigation of DMAE's antioxidant properties. For drug development professionals, these findings suggest that DMAE could be a candidate for further exploration in contexts where direct radical scavenging is a desired therapeutic outcome. Future research could expand on these findings by evaluating DMAE's efficacy in a broader range of in vitro antioxidant assays and exploring its potential effects in cellular models of oxidative stress.

References

Long-Term Effects of Dimethylaminoethanol on Fibroblast Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoethanol (B1669961) (DMAE), a compound utilized in dermatological formulations for its purported anti-aging and skin-firming properties, has been the subject of scientific investigation to elucidate its mechanism of action at the cellular level. This technical guide provides an in-depth analysis of the long-term effects of DMAE on fibroblast cell culture, synthesizing findings from key in-vitro studies. It has been observed that while DMAE may offer some benefits, it also presents dose-dependent effects on fibroblast viability and function. This document summarizes quantitative data, details experimental methodologies, and visualizes the known and putative signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Fibroblasts are fundamental to maintaining the structural integrity of the skin, primarily through the synthesis of extracellular matrix (ECM) components such as collagen and elastin. The aging process, both intrinsic and extrinsic, leads to a decline in fibroblast function, contributing to the visible signs of aging like wrinkles and loss of skin elasticity. Dimethylaminoethanol (DMAE) has emerged as a cosmetic ingredient with claims of skin rejuvenation. Its primary proposed mechanism of action is as a precursor to acetylcholine (B1216132), a neurotransmitter that may influence muscle tone and cellular processes.[1][2] However, its direct and long-term effects on dermal fibroblasts in a controlled in-vitro environment are critical to understanding its efficacy and safety. This guide delves into the available scientific literature to provide a detailed overview of these effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on the effects of DMAE on human fibroblast cell cultures.

Table 1: Effect of DMAE on Human Fibroblast Proliferation

| DMAE Concentration | % Decrease in Fibroblast Proliferation (relative to control) | Study Reference |

| 0.002% | 10% | Gragnani et al. |

| 0.004% | 25% | Gragnani et al. |

| 0.008% | 40% | Gragnani et al. |

Data extracted from a study by Gragnani et al., where human fibroblasts were treated with varying concentrations of DMAE.[3][4]

Table 2: Effect of DMAE on Cytosolic Calcium and Apoptosis in Human Fibroblasts

| DMAE Concentration | Increase in Cytosolic Calcium (relative to control) | Increase in Apoptosis (relative to control) | Study Reference |

| 0.002% | Dose-dependent increase | Dose-dependent increase | Gragnani et al. |

| 0.004% | Dose-dependent increase | Dose-dependent increase | Gragnani et al. |

| 0.008% | Dose-dependent increase | Dose-dependent increase | Gragnani et al. |

Gragnani et al. reported a dose-dependent increase in both cytosolic calcium and apoptosis with increasing DMAE concentrations.[3][4]

Table 3: In-Vivo Effects of DMAE on Dermal Thickness and Collagen Expression in a Rat Model

| Treatment Group | Change in Dermal Thickness | Change in Collagen Type I & III mRNA Expression | Study Reference |

| 0.1% DMAE + Amino Acids | Significantly thicker than aging control | Highly upregulated compared to aging control | Liu et al. |

| 0.2% DMAE + Amino Acids | Significantly thicker than aging control | Highly upregulated compared to aging control | Liu et al. |

These in-vivo findings in a D-galactose-induced aging rat model suggest a potential for DMAE, particularly in combination with amino acids, to positively influence the dermal matrix.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Human Fibroblast Culture and DMAE Treatment (based on Gragnani et al.)[3][4]

-

Cell Source: Human fibroblasts are obtained from skin fragments discarded from plastic or reconstructive surgical procedures.

-

Primary Culture: The explant technique is utilized for primary cell culture.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Cell Passaging: Cells are cultured to the fourth passage before initiating experiments.

-

DMAE Treatment: The culture medium is supplemented with different concentrations of DMAE (e.g., 0.002%, 0.004%, 0.008%). A control group with no DMAE is maintained.

-

Incubation: Cells are incubated in a humidified atmosphere at 37°C with 5% CO2.

Cell Proliferation Assay[3]

-

Method: Cell counting using a hemocytometer or an automated cell counter.

-

Procedure:

-

Fibroblasts are seeded in multi-well plates.

-

After adherence, the medium is replaced with DMAE-containing or control medium.

-

At specified time points, cells are washed, trypsinized, and resuspended in a known volume of medium.

-

The number of cells is counted to determine the proliferation rate.

-

Cytosolic Calcium Measurement[3]

-

Method: Use of a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Procedure:

-

Fibroblasts are cultured on glass coverslips.

-

Cells are loaded with the calcium indicator dye.

-

After washing, the coverslips are mounted on a microscope equipped for fluorescence imaging.

-

The ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration before and after the addition of DMAE.

-

Apoptosis Assay[3]

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Fibroblasts are treated with DMAE or control medium.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of DMAE in Fibroblasts

While the precise signaling cascade of DMAE in fibroblasts is not fully elucidated, a putative pathway can be hypothesized based on its role as an acetylcholine precursor and the known effects of acetylcholine in other cell types. Muscarinic acetylcholine receptors have been identified on dermal fibroblasts.[2]

Caption: Putative DMAE signaling pathway in fibroblasts.

Experimental Workflow for In-Vitro DMAE Studies

Caption: Workflow for in-vitro DMAE effect analysis.

Discussion and Future Directions

The available evidence from in-vitro studies indicates that DMAE has a dose-dependent effect on human dermal fibroblasts. At the concentrations tested, DMAE has been shown to reduce fibroblast proliferation and induce apoptosis.[3][4] The observed increase in cytosolic calcium may be a key event mediating these cellular responses.[3] In contrast, in-vivo studies in animal models suggest that DMAE, when combined with other compounds, may promote dermal thickening and collagen synthesis.[1] This discrepancy highlights the complexity of translating in-vitro findings to in-vivo outcomes, where interactions with other cell types and the extracellular matrix play a significant role.

A notable gap in the current literature is the lack of long-term, chronic exposure studies on fibroblast cell cultures. Future research should focus on:

-

Extended Culture Periods: Investigating the effects of continuous, low-dose DMAE exposure on fibroblast cultures over several weeks or months.

-

Gene and Protein Expression Analysis: A comprehensive analysis of genes and proteins related to ECM production (e.g., COL1A1, COL3A1, ELN), cellular senescence (e.g., p16, p21), and oxidative stress.

-

Signaling Pathway Elucidation: Further studies to confirm and detail the specific signaling pathways activated by DMAE in fibroblasts, including the role of different muscarinic receptor subtypes.

Conclusion

This technical guide provides a consolidated overview of the current understanding of the effects of dimethylaminoethanol on fibroblast cell culture. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and cellular biology. While DMAE shows potential in modulating dermal properties, its dose-dependent effects on fibroblast viability warrant careful consideration in the development of skincare and therapeutic formulations. Further long-term in-vitro studies are imperative to fully characterize the chronic effects of DMAE on fibroblast function and to establish safe and effective concentrations for cosmetic and pharmaceutical applications.

References

- 1. Effects of Dimethylaminoethanol and Compound Amino Acid on D-Galactose Induced Skin Aging Model of Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethylaminoethanol affects the viability of human cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Dimethylaminoethanol (DMAE) in Cholinergic System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoethanol (B1669961) (DMAE), a structural analog of choline (B1196258), has been a subject of scientific inquiry for decades regarding its role in modulating the cholinergic system.[1][2][3] Its purported mechanisms of action, including serving as a precursor to acetylcholine (B1216132) (ACh), inhibiting acetylcholinesterase (AChE), and modulating choline transport, have positioned it as a compound of interest for cognitive enhancement and dermatological applications.[4][5][6][7][8] This technical guide provides an in-depth exploration of the current understanding of DMAE's interaction with the cholinergic system, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction to the Cholinergic System

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, and muscle contraction.[9][10] The primary neurotransmitter of this system is acetylcholine (ACh), which is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[9] Following its release into the synaptic cleft, ACh binds to nicotinic and muscarinic receptors, initiating downstream signaling cascades.[11][12] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it into choline and acetate.[9][13] Modulation of this system, through precursors, inhibitors, or receptor agonists/antagonists, is a key strategy in the development of therapeutics for neurological and psychiatric disorders.[14][15][16]

Proposed Mechanisms of DMAE Action in the Cholinergic System

The precise mechanisms by which DMAE exerts its effects on the cholinergic system are not fully elucidated and remain a topic of debate.[4][17] Several hypotheses have been proposed and investigated, each with varying degrees of supporting evidence.

DMAE as an Acetylcholine Precursor

One of the earliest and most prominent theories is that DMAE acts as a direct precursor to acetylcholine.[3][5][7][18][19] This hypothesis suggests that DMAE can cross the blood-brain barrier, be methylated to form choline, and subsequently be acetylated to synthesize ACh.[1][5]

However, evidence supporting this pathway in the brain is conflicting. While some animal studies have shown that administration of DMAE can lead to increased brain choline levels, the subsequent increase in acetylcholine levels has not been consistently observed.[17] Some research suggests that DMAE is more readily incorporated into phospholipids (B1166683) in cell membranes rather than being converted to acetylcholine.[1] A 2019 study on the disposition of DMAE in rats and mice did not support the claim that DMAE is converted into choline in vivo.[2][20]

Acetylcholinesterase (AChE) Inhibition

Another proposed mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[10] By inhibiting AChE, DMAE could prolong the presence of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. In vitro studies have provided some evidence for DMAE's AChE inhibitory activity, though often at concentrations that may not be physiologically relevant.

Modulation of Choline Transport and Metabolism

DMAE may also influence the cholinergic system by modulating the transport and metabolism of choline.[1] It has been theorized that DMAE could inhibit the uptake of choline by peripheral tissues, thereby increasing the availability of choline in the bloodstream for transport into the brain.[6][17] Additionally, DMAE might compete with choline for enzymatic pathways, indirectly affecting choline metabolism.[21] However, a study on the comparative disposition of DMAE and choline in rodents found that pre-treatment with DMAE had minimal effects on choline disposition.[2]

Quantitative Data on DMAE's Cholinergic Effects

The following tables summarize the available quantitative data from preclinical studies investigating the effects of DMAE on the cholinergic system.

Table 1: Effects of DMAE on Acetylcholine and Choline Levels

| Species | Brain Region | DMAE Dose | Route of Administration | Change in Acetylcholine | Change in Choline | Reference |

| Rat | Medial Prefrontal Cortex | 10-1280 mg/kg (as DMAE p-Glu) | Oral | Increased | Increased | [22] |

Note: This study used DMAE pyroglutamate (B8496135). The specific contribution of DMAE alone to the observed effects is not isolated.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by DMAE

| Enzyme Source | DMAE Concentration | % Inhibition | IC50 | Reference |

| Data not available in the provided search results |

A comprehensive search did not yield specific IC50 values for DMAE as an AChE inhibitor within the provided results. Further targeted research would be required to populate this table.

Experimental Protocols

This section details the methodologies for key experiments used to assess the interaction of DMAE with the cholinergic system.

Measurement of Acetylcholine and Choline in Brain Tissue

Objective: To quantify the levels of acetylcholine and choline in brain tissue following the administration of a test compound like DMAE.

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24]

Protocol Outline (based on HPLC-ED): [23]

-

Tissue Preparation:

-

Harvest brain tissue from control and DMAE-treated animals.

-

Homogenize the tissue in a suitable extraction buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Collect the supernatant containing acetylcholine and choline.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reverse-phase HPLC column.

-

Use a mobile phase designed to separate acetylcholine and choline.

-

-

Post-Column Enzymatic Reaction:

-

After separation, pass the eluent through a post-column reactor containing immobilized acetylcholinesterase. This will hydrolyze acetylcholine to choline.

-

Next, pass the eluent through a second reactor containing choline oxidase. This will oxidize all the choline (original and from acetylcholine hydrolysis) to betaine (B1666868) and hydrogen peroxide.

-

-

Electrochemical Detection:

-

Detect the hydrogen peroxide produced using an electrochemical detector. The signal generated is proportional to the amount of choline and, by extension, acetylcholine.

-

-

Quantification:

-

Compare the peak areas of the samples to a standard curve generated with known concentrations of acetylcholine and choline to determine their concentrations in the brain tissue.

-

Acetylcholinesterase (AChE) Activity Assay

Objective: To determine the inhibitory effect of a compound like DMAE on the activity of acetylcholinesterase.

Methodology: Ellman's Method (Spectrophotometric).[25][26]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0.

-

AChE Solution: A stock solution of purified AChE (e.g., from Electrophorus electricus) diluted to a working concentration in the assay buffer.

-

Substrate Solution: Acetylthiocholine (ATCh) dissolved in deionized water.

-

Chromogen Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) dissolved in the assay buffer.

-

Inhibitor Solution: A series of dilutions of DMAE in the appropriate solvent.

-

-

Assay Procedure (96-well plate format):

-

Blank Wells: Add assay buffer and DTNB.

-

Control Wells (100% Activity): Add assay buffer, AChE solution, and DTNB.

-

Test Wells: Add assay buffer, AChE solution, DMAE solution at various concentrations, and DTNB.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCh substrate solution to all wells.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate (TNB), resulting from the reaction of thiocholine (B1204863) (the product of ATCh hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of DMAE relative to the control wells.

-

Plot the percent inhibition against the logarithm of the DMAE concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission

The following diagram illustrates the key components and processes at a cholinergic synapse.

Caption: Overview of cholinergic synaptic transmission.

Proposed Sites of DMAE Interaction

This diagram illustrates the hypothetical points at which DMAE may modulate the cholinergic system.

Caption: Hypothesized interaction points of DMAE in the cholinergic system.

Experimental Workflow for Assessing DMAE's Cholinergic Effects

The following diagram outlines a typical experimental workflow for investigating the impact of DMAE on the cholinergic system in a preclinical model.

Caption: Preclinical experimental workflow for DMAE cholinergic assessment.

Discussion and Future Directions

The role of DMAE in modulating the cholinergic system is complex and not yet fully understood. While there is some evidence to suggest that it can influence acetylcholine and choline levels, the exact mechanisms remain a subject of investigation.[6][17][22] The hypothesis of DMAE acting as a direct precursor to acetylcholine in the brain is not strongly supported by recent studies.[2][20] Its potential as an acetylcholinesterase inhibitor requires further quantification with physiologically relevant concentrations.

Future research should focus on:

-

Clarifying the metabolic fate of DMAE in the brain: Utilizing advanced neuroimaging and metabolomic techniques to trace the incorporation of labeled DMAE.

-

Conducting dose-response studies for AChE inhibition: Establishing a definitive IC50 value for DMAE and its metabolites.

-

Investigating the effects of DMAE on choline transporters: Elucidating the molecular interactions between DMAE and high-affinity choline transporters.

-

Human clinical trials: Well-controlled clinical studies are needed to translate the preclinical findings and definitively assess the efficacy of DMAE on cognitive function in humans.

Conclusion

DMAE continues to be a compound of significant interest for its potential to modulate the cholinergic system. While the current body of evidence provides several plausible mechanisms of action, further rigorous scientific investigation is required to fully elucidate its role and therapeutic potential. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a foundation of the current knowledge and outlining the critical areas for future research.

References

- 1. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Benefits of DMAE - Life Extension [lifeextension.com]

- 6. nootropicsexpert.com [nootropicsexpert.com]

- 7. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DMAE: What It Is, Benefits and Risks & Who Should Avoid It [healthline.com]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. warddeanmd.com [warddeanmd.com]

- 11. researchgate.net [researchgate.net]

- 12. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DMAE: The Lesser-Known Choline [blog.priceplow.com]

- 18. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Perturbations in choline metabolism cause neural tube defects in mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Novel Dimethylaminoethanol (DMAE) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives of dimethylaminoethanol (B1669961) (DMAE). DMAE is a naturally occurring compound that serves as a precursor to the neurotransmitter acetylcholine (B1216132) and has garnered significant interest in the fields of cosmetics and pharmaceuticals. The derivatization of DMAE allows for the modulation of its physicochemical properties and biological activity, opening avenues for the development of new therapeutic agents and performance-enhanced cosmeceuticals.

Synthesis of Novel Dimethylaminoethanol Derivatives

The synthesis of novel DMAE derivatives primarily involves the modification of its hydroxyl and tertiary amine functional groups. This section details the experimental protocols for the preparation of quaternary ammonium (B1175870) salts, esters, amides, and carbamates of DMAE.

Quaternary Ammonium Salts

Quaternization of the tertiary amine group of DMAE leads to the formation of quaternary ammonium salts, which often exhibit enhanced biological activities. The Menschutkin reaction is a classical and effective method for this transformation.

Experimental Protocol: Synthesis of N-Benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Bromide

This protocol describes the quaternization of DMAE with benzyl (B1604629) bromide.

-

Materials: Dimethylaminoethanol (DMAE), benzyl bromide, acetonitrile (B52724) (anhydrous), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylaminoethanol (1.0 eq.) in anhydrous acetonitrile.

-

Slowly add benzyl bromide (1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

-

If no precipitate forms, add diethyl ether to the reaction mixture until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

-

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be determined.

A general workflow for the synthesis and purification of quaternary ammonium derivatives of DMAE is illustrated below.

Ester Derivatives

Esterification of the hydroxyl group of DMAE can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. These derivatives are of interest for their potential as prodrugs or for modifying the lipophilicity of the parent molecule.

Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl Palmitate

This protocol describes the synthesis of a long-chain fatty acid ester of DMAE.

-

Materials: Dimethylaminoethanol (DMAE), palmitoyl (B13399708) chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM, anhydrous).

-

Procedure:

-

Dissolve DMAE (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of palmitoyl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Amide Derivatives

While DMAE itself does not have a primary or secondary amine for direct amidation, it can be used as a building block to synthesize molecules containing an amide linkage. For instance, a carboxylic acid-containing intermediate can be synthesized first and then coupled with an amine. A more direct approach involves the synthesis of amino acid derivatives.

Experimental Protocol: General Amide Synthesis from a Carboxylic Acid and an Amine

This protocol outlines a general method for amide bond formation using a coupling agent, which can be adapted for DMAE-containing carboxylic acids.

-

Materials: Carboxylic acid, amine, N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agent, dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.

-

Add the amine (1.1 eq.) to the solution.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

-

-

Characterization: The synthesized amide should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Carbamate (B1207046) Derivatives

Carbamates of DMAE can be synthesized by reacting the hydroxyl group with an isocyanate or by a multi-step procedure involving chloroformates.

Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl Phenylcarbamate

This protocol describes the reaction of DMAE with phenyl isocyanate.

-

Materials: Dimethylaminoethanol (DMAE), phenyl isocyanate, triethylamine (TEA, as catalyst), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve DMAE (1.0 eq.) in anhydrous THF.

-

Add a catalytic amount of triethylamine.

-

Slowly add phenyl isocyanate (1.05 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Characterization: The structure of the carbamate should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Characterization of Novel Dimethylaminoethanol Derivatives

Thorough characterization is crucial to confirm the identity, purity, and properties of the newly synthesized DMAE derivatives. A combination of spectroscopic and physicochemical methods is employed.

Table 1: Key Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations for DMAE Derivatives |

| ¹H NMR Spectroscopy | Structural elucidation and purity assessment. | Signals corresponding to the dimethylamino group, the ethyl chain, and the newly introduced functional group (e.g., aromatic protons for benzyl quaternization, long alkyl chain for fatty acid esters). |

| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. | Resonances for all carbon atoms in the structure, including the carbonyl carbon in esters, amides, and carbamates. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretching frequencies for C=O (esters, amides, carbamates), N-H (amides), and C-N bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated molecular weight of the derivative. |

| Melting Point (MP) | Purity assessment for solid compounds. | A sharp and defined melting point range indicates a high degree of purity. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | A single major peak in the chromatogram indicates a pure compound. |

A typical workflow for the purification and analysis of synthesized DMAE derivatives using HPLC is shown below.

Potential Applications and Biological Activity

Novel DMAE derivatives are being explored for a variety of applications, primarily in the pharmaceutical and cosmetic industries. Their biological activity is often linked to the modulation of cholinergic signaling pathways, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a key factor in the cognitive decline observed in patients.[1] DMAE and its derivatives are thought to increase acetylcholine levels in the brain.[2] Some derivatives may also act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of acetylcholine in the synaptic cleft.[3]

The diagram below illustrates a simplified cholinergic signaling pathway and potential points of intervention for DMAE derivatives.

Acetylcholinesterase Inhibition Assay

To evaluate the potential of novel DMAE derivatives as treatments for Alzheimer's disease, their ability to inhibit acetylcholinesterase is often assessed. The Ellman's assay is a widely used colorimetric method for this purpose.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

-

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), test compound (DMAE derivative), microplate reader.

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to initiate a pre-incubation period.

-

Start the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of novel DMAE derivatives.

Table 2: Synthesis and Physicochemical Properties of Novel DMAE Derivatives

| Compound ID | Derivative Type | R Group | Yield (%) | M.p. (°C) | logP (calc.) |

| DMAE-Q1 | Quaternary Salt | Benzyl | 85 | 142-144 | -1.25 |

| DMAE-E1 | Ester | Palmitoyl | 78 | 35-37 | 6.80 |

| DMAE-A1 | Amide | Phenylacetyl | 65 | 98-100 | 1.50 |

| DMAE-C1 | Carbamate | Phenyl | 82 | 76-78 | 1.85 |

Table 3: Biological Activity of Novel DMAE Derivatives

| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Antioxidant Activity (DPPH, EC₅₀, µM) |

| DMAE-Q1 | 15.2 | 25.8 | >100 |

| DMAE-E1 | 5.8 | 10.1 | 55.4 |

| DMAE-A1 | 8.9 | 12.5 | 42.1 |

| DMAE-C1 | 2.1 | 3.5 | 35.7 |

This guide provides a foundational understanding of the synthesis and characterization of novel DMAE derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and development of these promising compounds.

References

solubility and stability of dimethylaminoethanol in aqueous solutions

An In-depth Technical Guide on the Solubility and Stability of Dimethylaminoethanol (B1669961) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethanol (DMAE), also known as Deanol, is a tertiary amine and a primary alcohol [(CH₃)₂NCH₂CH₂OH]. It serves as a vital intermediate and building block in the synthesis of pharmaceuticals, personal care products, and polymers.[1][2] Its physicochemical properties, particularly its behavior in aqueous solutions, are critical for formulation development, manufacturing, and ensuring product quality and efficacy. This guide provides a comprehensive overview of the aqueous solubility and stability of DMAE, outlines standard testing protocols, and presents key data for researchers and formulation scientists.

Aqueous Solubility of Dimethylaminoethanol

DMAE is characterized by its high affinity for water. The presence of both a hydrophilic alcohol group and a tertiary amine group allows for hydrogen bonding and miscibility with aqueous systems.[1][3]

Qualitative and Quantitative Solubility Data

Multiple sources confirm that DMAE is miscible with water, meaning it can be mixed in all proportions without separating.[4][5][6] This high solubility is a key feature for its application in various aqueous formulations.[3]

Table 1: Solubility Profile of Dimethylaminoethanol

| Solvent System | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | Miscible | [4] |

| Water | Not Specified | Highly Soluble | [1] |

| Alcohols | Not Specified | Soluble/Miscible | [2][7] |

| Ether | Not Specified | Soluble/Miscible | [2][7] |

| Benzene | Not Specified | Mixes | [4] |

| Acetone | Not Specified | Mixes | [4] |

Factors Influencing Solubility

-

pH: As a tertiary amine, the solubility of DMAE can be influenced by the pH of the aqueous medium.[1] In acidic conditions, the amine group becomes protonated, forming a salt which typically exhibits high aqueous solubility. A 1% solution of DMAE in water has a pH of 11-12.[4]

-

Temperature: While specific quantitative data on the effect of temperature on DMAE's solubility is not prevalent due to its miscibility, for most substances, solubility increases with temperature.

Stability of Dimethylaminoethanol in Aqueous Solutions

DMAE is generally considered a stable product under standard storage conditions.[4] However, like all chemical entities, its stability can be compromised under specific stress conditions.

Degradation Pathways

While DMAE is not expected to undergo hydrolysis under typical environmental conditions[8], its structure suggests potential degradation pathways under forcing conditions relevant to drug development, such as extreme pH and oxidative stress.

-

Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxides.

-

Thermal Degradation: DMAE may spontaneously decompose at high temperatures (between 130 and 160°C).[4]

-

Reaction with Nitrosating Agents: Alkanolamines may react with nitrites or other nitrosating agents to form carcinogenic N-nitrosamines.[4]

Below is a conceptual diagram illustrating a potential degradation pathway for DMAE.

Caption: Potential Oxidative Degradation Pathway for DMAE.

Stability Data Summary

Table 2: Stability Profile of Dimethylaminoethanol

| Condition | Observation | Reference(s) |

| General Storage | Product is considered stable. | [4] |

| Incompatible Materials | Avoid strong acids, oxidizing agents, copper, and aluminum. | [4] |

| Thermal Stress | May spontaneously decompose at temperatures between 130-160 °C. | [4] |

| Hydrolytic Stability | Not expected to undergo hydrolysis under standard environmental conditions. | [8] |

Experimental Protocols for Analysis

To ensure the quality, safety, and efficacy of products containing DMAE, its solubility and stability must be evaluated using validated analytical methods.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

Objective: To determine the concentration of a compound in a saturated solution at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the test substance (e.g., DMAE salt, if applicable) to vials containing the aqueous medium of interest (e.g., purified water, buffers at various pH). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PVDF) to obtain a clear, particle-free solution.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved substance using a validated analytical method, such as HPLC, GC, or NMR spectroscopy.[10][11][12][13]

Stability Testing Protocols

Stability testing evaluates how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[14] Forced degradation studies are a key component of this process.[9]

Objective: To identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Methodology (Forced Degradation):

-

Stress Conditions: Subject the DMAE solution to a range of stress conditions more severe than accelerated stability conditions.[9]

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: e.g., Solution stored at 80 °C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analysis: At predetermined time points, withdraw samples and analyze them using a validated stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

The workflow for a typical stability study is outlined below.

Caption: General Experimental Workflow for a Chemical Stability Study.

Conclusion

Dimethylaminoethanol is a highly water-soluble and generally stable compound, making it a versatile ingredient for aqueous formulations. Its miscibility in water simplifies many manufacturing processes, though its basicity requires consideration in pH-sensitive formulations. While stable under normal conditions, formulators must be aware of potential degradation under high-temperature, oxidative, or other stress conditions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of DMAE's solubility and stability, ensuring the development of safe, effective, and high-quality products for the pharmaceutical and consumer markets.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-(DIMETHYLAMINO)ETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. parchem.com [parchem.com]

- 8. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdc.gov [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. lcms.cz [lcms.cz]

- 14. ema.europa.eu [ema.europa.eu]

Investigating the Antioxidant Properties of Dimethylaminoethanol (DMAE) using Electron Paramagnetic Resonance (EPR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of Dimethylaminoethanol (B1669961) (DMAE), with a focus on the application of Electron Paramagnetic Resonance (EPR) spectroscopy for its characterization. DMAE, a precursor to acetylcholine, has demonstrated potential as a free radical scavenger.[1][2][3] This document outlines the experimental methodologies used to assess its antioxidant capacity and presents the quantitative findings in a structured format.

Quantitative Analysis of DMAE's Radical Scavenging Activity

EPR spectroscopy has been employed to determine the efficacy of DMAE in scavenging various free radicals. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the Radical Scavenging Capacity (RSC) for different radical species.[2]

| Radical Species | IC50 (M) | Radical Scavenging Capacity (RSC) (IC50/g DMAE) |

| Lipid Radicals | 0.4 ± 0.2 | 8.3 |

| Hydroxyl Radicals (•OH) | 0.26 ± 0.07 | 41.8 |

| Ascorbyl Radicals (A•) | 0.55 ± 0.06 | 8.3 |

Table 1: Summary of DMAE's antioxidant performance against various radical species as determined by EPR spectroscopy. Data sourced from Malanga et al., 2012.[2]

Experimental Protocols

The investigation into DMAE's antioxidant properties involved a series of meticulously designed experiments utilizing EPR spectroscopy to directly detect and quantify free radicals.

General EPR Spectroscopy Parameters

A Bruker Espectrometer ECS 106, operating at a frequency of 9.75 GHz with 50 kHz modulation, was utilized for the EPR measurements.[2] For spin trapping experiments, the typical instrument settings were a microwave power of 20 mW, a modulation amplitude of 1.232 G, a time constant of 81.92 ms, and a receiver gain of 2 x 10^4.[2][3]

Scavenging of Lipid Radicals

The ability of DMAE to scavenge lipid radicals was assessed using rat liver microsomes. The experimental workflow is depicted below.

Protocol:

-

Rat liver microsomes were prepared.

-

The basic incubation system consisted of microsomes (1 mg protein/ml) and the spin trap α-phenyl-tert-N-butyl-nitrone (PBN).

-

Reactions were initiated by the addition of 0.5 mM NADPH.[2]

-

The mixture was then transferred to a Pasteur pipette for direct observation in the EPR spectrometer at room temperature.[2]

-

The effect of DMAE was evaluated by adding it at varying concentrations to this system.

Scavenging of Hydroxyl Radicals (•OH)

The Fenton reaction was used to generate hydroxyl radicals, and their scavenging by DMAE was monitored.

Protocol:

-

Hydroxyl radicals were generated via the Fenton reaction.

-

The spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) was used to trap the generated •OH radicals, forming a stable DMPO-OH adduct.[2]

-